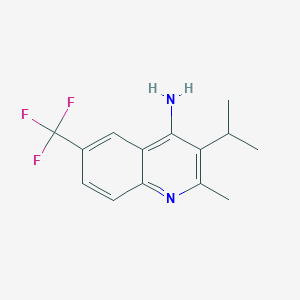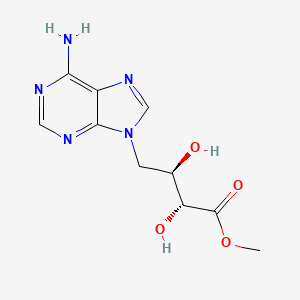![molecular formula C14H26O3Si B11851908 2-(1-Methoxycyclohexyl)-2-[(trimethylsilyl)oxy]cyclobutan-1-one CAS No. 69152-08-5](/img/structure/B11851908.png)
2-(1-Methoxycyclohexyl)-2-[(trimethylsilyl)oxy]cyclobutan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1-Methoxycyclohexyl)-2-((trimethylsilyl)oxy)cyclobutanone is a synthetic organic compound that features a cyclobutanone core substituted with a methoxycyclohexyl group and a trimethylsilyloxy group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Methoxycyclohexyl)-2-((trimethylsilyl)oxy)cyclobutanone typically involves multiple steps:
Formation of the Cyclobutanone Core: This can be achieved through cyclization reactions involving suitable precursors.
Introduction of the Methoxycyclohexyl Group: This step may involve nucleophilic substitution or addition reactions.
Attachment of the Trimethylsilyloxy Group: This is often done using silylation reagents under mild conditions.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis might be employed.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions could convert the cyclobutanone core to cyclobutanol derivatives.
Substitution: The methoxy and trimethylsilyloxy groups can be substituted under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.
科学研究应用
2-(1-Methoxycyclohexyl)-2-((trimethylsilyl)oxy)cyclobutanone may have applications in:
Chemistry: As a building block for more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the synthesis of materials with specific properties.
作用机制
The mechanism of action would depend on the specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, influencing biochemical pathways. The methoxy and trimethylsilyloxy groups could play roles in modulating the compound’s reactivity and interactions.
相似化合物的比较
Similar Compounds
2-(1-Methoxycyclohexyl)cyclobutanone: Lacks the trimethylsilyloxy group.
2-((Trimethylsilyl)oxy)cyclobutanone: Lacks the methoxycyclohexyl group.
Cyclobutanone Derivatives: Various substitutions on the cyclobutanone core.
属性
CAS 编号 |
69152-08-5 |
|---|---|
分子式 |
C14H26O3Si |
分子量 |
270.44 g/mol |
IUPAC 名称 |
2-(1-methoxycyclohexyl)-2-trimethylsilyloxycyclobutan-1-one |
InChI |
InChI=1S/C14H26O3Si/c1-16-13(9-6-5-7-10-13)14(11-8-12(14)15)17-18(2,3)4/h5-11H2,1-4H3 |
InChI 键 |
VHLYGAORTYCQIJ-UHFFFAOYSA-N |
规范 SMILES |
COC1(CCCCC1)C2(CCC2=O)O[Si](C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2H-Pyran, tetrahydro-2-[[2-(1-naphthalenyl)-2-propenyl]oxy]-](/img/structure/B11851834.png)

![3-(6-Bromopyridin-2-yl)imidazo[1,2-a]pyridine](/img/structure/B11851839.png)


![5-Amino-1-(4-ethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11851853.png)
![4-Aminospiro[cyclohex-3-ene-1,9'-fluorene]-3-carbonitrile](/img/structure/B11851861.png)
![7-Bromo-3,4,10,10a-tetrahydro-2H-pyrano[2,3-b]quinoline](/img/structure/B11851863.png)
![tert-Butyl [6-(methylamino)-9H-purin-9-yl]acetate](/img/structure/B11851878.png)
![3-(1,3-Dioxo-2-azaspiro[4.4]nonan-2-yl)benzoic acid](/img/structure/B11851893.png)
![tert-Butyl spiro[indoline-3,3'-pyrrolidine]-1-carboxylate](/img/structure/B11851894.png)


![Ethyl 3-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B11851907.png)
